Boc-Ala-ONp

Catalog No.
S760444
CAS No.
2483-49-0
M.F
C14H18N2O6
M. Wt
310.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Ala-ONp

CAS Number

2483-49-0

Product Name

Boc-Ala-ONp

IUPAC Name

(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Molecular Formula

C14H18N2O6

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C14H18N2O6/c1-9(15-13(18)22-14(2,3)4)12(17)21-11-7-5-10(6-8-11)16(19)20/h5-9H,1-4H3,(H,15,18)

InChI Key

SUHFNHHZORGDFI-VIFPVBQESA-N

SMILES

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Synonyms

Boc-Ala-ONp;2483-49-0;Boc-L-alanine4-nitrophenylester;L-Alanine,N-[(1,1-dimethylethoxy)carbonyl]-,4-nitrophenylester;ZINC02575523;AC1ODWBD;15052_ALDRICH;SCHEMBL2390983;15052_FLUKA;MolPort-003-926-621;SUHFNHHZORGDFI-VIFPVBQESA-N;ZINC2575523;6262AH;SBB063971;N-Boc-L-Alanine4-nitrophenylester;AKOS015889859;VZ33187;AK170078;FT-0654618;K-6592;4-nitrophenyl(2S)-2-[(tert-butoxycarbonyl)amino]propanoate;(S)-2-tert-butoxycarbonylamino-propionicacid4-nitro-phenylester;(4-nitrophenyl)(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
  • Stability: The Boc (tert-butyloxycarbonyl) protecting group shields the N-terminus of the alanine residue, offering stability during peptide chain assembly []. This stability allows for controlled and efficient addition of subsequent amino acids during the synthesis process.
  • Favorable Reactivity: The 4-nitrophenyl ester (ONp) moiety at the C-terminus readily reacts with the free amine group of another amino acid, forming a stable peptide bond []. This efficient reaction makes Boc-Ala-ONp a reliable building block for peptide chain elongation.

Boc-Ala-ONp as a Substrate for Enzyme Activity Studies

Beyond its role in peptide synthesis, Boc-Ala-ONp finds application in studying enzyme activity. This molecule serves as a substrate for various enzymes, including:

  • Serine proteases: Chymotrypsin, trypsin, and their respective zymogens (inactive precursors) can hydrolyze Boc-Ala-ONp []. The release of the 4-nitrophenyl group, detectable by its absorbance at a specific wavelength, allows for the quantification of enzyme activity []. This application is particularly useful in understanding enzyme kinetics and screening for potential inhibitors.
  • Cysteine proteases: Cathepsin B, an enzyme involved in various physiological processes, also cleaves the peptide bond in Boc-Ala-ONp, making it a valuable tool for studying its activity and potential inhibitors [].

Boc-Ala-ONp, also known as Boc-L-alanine 4-nitrophenyl ester, is a synthetic compound widely utilized in peptide synthesis. It features a Boc (tert-butyloxycarbonyl) protecting group attached to L-alanine, with a 4-nitrophenyl ester moiety that enhances its reactivity in coupling reactions. The empirical formula for Boc-Ala-ONp is C₁₄H₁₈N₂O₆, and its molecular weight is approximately 298.30 g/mol. This compound is particularly valued for its stability and ease of use in solid-phase peptide synthesis, making it a key intermediate in the production of various peptides and proteins .

Boc-Ala-ONp participates primarily in esterification reactions and can be hydrolyzed to release L-alanine. The presence of the 4-nitrophenyl group allows for enhanced nucleophilic attack by amines during peptide bond formation. In the context of peptide synthesis, Boc-Ala-ONp can be coupled with other amino acids under mild conditions, facilitating the construction of complex peptide sequences. The hydrolysis of Boc-Ala-ONp can be catalyzed by various agents, including non-chiral copper complexes, which promote enantioselective hydrolysis .

While Boc-Ala-ONp itself may not exhibit significant biological activity, its derivatives and the peptides synthesized using it can have various biological functions. Peptides formed from Boc-Ala-ONp are often studied for their roles in signaling pathways, enzyme activity modulation, and potential therapeutic applications. The amino acid L-alanine is known for its involvement in protein synthesis and metabolism, contributing to the biological relevance of compounds derived from Boc-Ala-ONp .

The synthesis of Boc-Ala-ONp typically involves the following steps:

  • Protection of L-Alanine: L-alanine is reacted with tert-butyloxycarbonyl anhydride to form Boc-L-alanine.
  • Formation of the Ester: Boc-L-alanine is then reacted with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form Boc-Ala-ONp.
  • Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity .

Boc-Ala-ONp is primarily used in:

  • Peptide Synthesis: Serving as a building block for synthesizing peptides through solid-phase techniques.
  • Research: Investigating enzyme kinetics and mechanisms involving peptide substrates.
  • Drug Development: Potentially serving as a precursor for bioactive peptides that can be developed into therapeutic agents .

Studies have shown that Boc-Ala-ONp can interact with various enzymes, particularly proteases, which recognize specific peptide sequences during catalysis. The hydrolysis of Boc-Ala-ONp has been explored in several contexts to understand enzyme specificity and reaction mechanisms. For instance, research indicates that non-chiral copper complexes can facilitate enantioselective hydrolysis of amino acid esters like Boc-Lys(Boc)-ONp, providing insights into catalytic efficiency and selectivity .

Boc-Ala-ONp shares structural similarities with other amino acid esters and derivatives used in peptide synthesis. Here are some comparable compounds:

Compound NameStructure/FeaturesUnique Aspects
Boc-Gly-ONpGlycine derivative with a similar esterSimpler structure; less steric hindrance
Fmoc-Ala-OHFluorenylmethyloxycarbonyl derivativeMore stable under acidic conditions; alternative protecting group
Z-Ala-OHBenzyloxycarbonyl derivativeDifferent protecting group; often used in solution-phase synthesis
Ac-Ala-OHAcetyl derivativeLess steric bulk; used in different synthetic pathways

Boc-Ala-ONp's unique combination of the tert-butyloxycarbonyl group and the 4-nitrophenyl ester makes it particularly suitable for solid-phase synthesis applications where steric hindrance and reactivity are crucial factors .

XLogP3

2.6

Other CAS

2483-49-0

Dates

Modify: 2023-08-15

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